molecular formula C20H25NO3 B300267 N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

Katalognummer B300267
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: MBQWDEIQZCGNID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide (BAY 59-3074) is a selective antagonist of the cannabinoid receptor type 1 (CB1). It has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.

Wirkmechanismus

BAY 59-3074 is a selective antagonist of the N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptor, which is primarily expressed in the central nervous system. N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptors are involved in the regulation of appetite, metabolism, and energy balance. BAY 59-3074 blocks the binding of endocannabinoids to N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptors, which leads to a decrease in appetite and food intake, as well as an improvement in glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
BAY 59-3074 has been shown to have several biochemical and physiological effects. It reduces food intake and body weight gain by decreasing appetite and increasing satiety. BAY 59-3074 also improves glucose tolerance and insulin sensitivity by increasing insulin secretion and reducing insulin resistance. Additionally, BAY 59-3074 has been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 59-3074 has several advantages for lab experiments. It is a selective antagonist of the N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. BAY 59-3074 has also been extensively studied in animal models, which provides a wealth of data for researchers. However, there are also limitations to using BAY 59-3074 in lab experiments. It is a synthetic compound, which may limit its applicability to natural systems. Additionally, the effects of BAY 59-3074 may vary depending on the species and strain of animal used in experiments.

Zukünftige Richtungen

There are several future directions for research on BAY 59-3074. One area of interest is the potential use of BAY 59-3074 in the treatment of obesity and diabetes in humans. Clinical trials are needed to determine the safety and efficacy of BAY 59-3074 in humans. Another area of interest is the potential use of BAY 59-3074 in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the mechanisms underlying the neuroprotective effects of BAY 59-3074. Additionally, future research could focus on developing new compounds based on the structure of BAY 59-3074 with improved selectivity and efficacy.

Synthesemethoden

BAY 59-3074 is synthesized through a multi-step process starting from 2-methoxybenzoic acid. The synthesis involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-(4-tert-butylphenoxy)ethylamine in the presence of triethylamine to form the intermediate product, N-(2-(4-tert-butylphenoxy)ethyl)-2-methoxybenzamide. The final product, BAY 59-3074, is obtained by reacting the intermediate product with 1,1'-carbonyldiimidazole in the presence of triethylamine.

Wissenschaftliche Forschungsanwendungen

BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by reducing food intake and body weight gain in animal models. BAY 59-3074 has also been studied for its potential use in the treatment of diabetes, as it improves glucose tolerance and insulin sensitivity in animal models. Additionally, BAY 59-3074 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Eigenschaften

Produktname

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

Molekularformel

C20H25NO3

Molekulargewicht

327.4 g/mol

IUPAC-Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C20H25NO3/c1-20(2,3)15-9-11-16(12-10-15)24-14-13-21-19(22)17-7-5-6-8-18(17)23-4/h5-12H,13-14H2,1-4H3,(H,21,22)

InChI-Schlüssel

MBQWDEIQZCGNID-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC

Löslichkeit

2.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.